Hesperetin 7-O-neohesperidoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hesperetin 7-O-neohesperidoside can be achieved through enzymatic catalysis. One effective method involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide. The reaction substrate, a hesperidin-copper complex solution, is prepared with citric acid buffer (50 mM, pH 6.0) and preheated at 60°C. The catalysis is initiated by adding rhamnosidase, and the product is obtained by using ammonium hydroxide as a ligand dissociation agent .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from citrus fruits, followed by purification processes. The use of immobilized enzyme catalysis platforms has shown potential for large-scale production due to their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hesperetin 7-O-neohesperidoside undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and methylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes such as rhamnosidase.
Glucuronidation: Involves the addition of glucuronic acid.
Sulfation: Requires sulfuric acid or its derivatives.
Methylation: Utilizes methyl donors like S-adenosylmethionine.
Major Products
The major products formed from these reactions include various metabolites that contribute to the compound’s biological activities .
Scientific Research Applications
Hesperetin 7-O-neohesperidoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential neuroprotective, cardioprotective, and hepatoprotective effects.
Industry: Utilized in the food industry as a flavoring agent and sweetener.
Mechanism of Action
Hesperetin 7-O-neohesperidoside exerts its effects through various molecular targets and pathways. It modulates signaling pathways such as Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB, which are involved in its anti-inflammatory and antioxidant activities . Additionally, it inhibits acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity, leading to cholesterol-lowering effects .
Comparison with Similar Compounds
Hesperetin 7-O-neohesperidoside is unique among flavanone glycosides due to its specific glycosylation pattern. Similar compounds include:
Hesperidin: The 7-O-rutinoside of hesperetin, found in citrus fruits.
Neohesperidin dihydrochalcone: A derivative used as an artificial sweetener.
Eriodictyol: The 4’-hydroxy derivative of hesperetin.
These compounds share similar biological activities but differ in their glycosylation and specific applications.
Properties
IUPAC Name |
(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKVCXINMKCAZ-SGHBVPQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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